molecular formula C21H16N2O4 B11552602 4-{(E)-[2-(3-hydroxybenzoyl)hydrazono]methyl}phenyl benzoate

4-{(E)-[2-(3-hydroxybenzoyl)hydrazono]methyl}phenyl benzoate

Cat. No.: B11552602
M. Wt: 360.4 g/mol
InChI Key: BRJIOVYIXHPUOR-HYARGMPZSA-N
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Description

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester linked to a phenyl group through an imino-methyl bridge, which is further connected to a formamido group substituted with a hydroxyphenyl moiety. The intricate arrangement of functional groups within this molecule makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves a multi-step process. One common approach is the condensation reaction between 3-hydroxybenzaldehyde and 4-aminobenzoic acid, followed by the formation of an imine intermediate. This intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H16N2O4/c24-18-8-4-7-17(13-18)20(25)23-22-14-15-9-11-19(12-10-15)27-21(26)16-5-2-1-3-6-16/h1-14,24H,(H,23,25)/b22-14+

InChI Key

BRJIOVYIXHPUOR-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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